Home > Products > Screening Compounds P80457 > 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-4496113
CAS Number:
Molecular Formula: C19H18N8
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine belongs to a class of compounds known as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. This particular derivative has been investigated for its potential biological activity, particularly as a xanthine oxidase inhibitor. [] Xanthine oxidase is an enzyme involved in the metabolism of purines, and its inhibition is a therapeutic target for conditions like gout. []

Synthesis Analysis

The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is described in the literature. [] The synthetic route involves a multi-step process, including:

Specific details regarding reagents, reaction conditions (temperature, solvents), and yields can be found in the referenced research article. []

Applications

The primary scientific application explored for 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is its potential as a xanthine oxidase inhibitor. []

  • Gout treatment: Inhibiting xanthine oxidase could help manage gout by reducing the production of uric acid, a key contributor to gout symptoms. []

7-(2-(4-(4-(2-[18F]Fluoroethoxy)phenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine ([18F]MNI-444)

  • Compound Description: [18F]MNI-444 is a radiotracer developed for Positron Emission Tomography (PET) imaging. It demonstrates high affinity and selectivity for adenosine A2A receptors and has been successfully evaluated in preclinical studies involving nonhuman primates and human clinical trials. []
  • Relevance: [18F]MNI-444 shares the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core with 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The key structural differences lie in the substituents at the 2 and 7 positions of the core. [18F]MNI-444 possesses a furan-2-yl group at the 2-position and a complex substituent featuring a piperazine ring and a fluoroethoxyphenyl group at the 7-position, while the target compound has a phenyl group at the 7-position and a simpler 3,5-dimethylpyrazolylethyl group at the 2-position. []

7-(2-(4-(2-Fluoro-4-[123I]iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-imidazo[1,2-c]pyrazolo[4,3-e]pyrimidin-5-amine ([123I]MNI-420)

  • Compound Description: [123I]MNI-420 serves as a radiotracer specifically designed for Single-Photon Emission Computed Tomography (SPECT) imaging. It displays high affinity and selectivity for adenosine A2A receptors and has undergone successful evaluation in nonhuman primates and subsequent human clinical trials. []
  • Relevance: Although [123I]MNI-420 features an imidazopyrazolopyrimidine core instead of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core present in 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, both compounds share structural similarities, particularly in their substituents at the 2 and 7 positions. Both compounds have a furan-2-yl group at the 2-position. The primary difference lies in the presence of a piperazine ring with a fluoroiodophenyl substituent at the 7-position in [123I]MNI-420, compared to the 3,5-dimethylpyrazolylethyl group in the target compound. []

2-(Furan-2-yl)7-(2-(4-(4-(2-methoxyethoxy)phenyl)piperazin-1-yl)ethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine (Preladenant)

  • Compound Description: Preladenant acts as an antagonist of adenosine A2a receptors and is currently undergoing phase III clinical trials for the treatment of Parkinson's disease. []
  • Relevance: Preladenant and 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine belong to the same chemical class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. Preladenant possesses a furan-2-yl group at the 2-position and a complex substituent featuring a piperazine ring and a methoxyethoxyphenyl group at the 7-position, while the target compound has a phenyl group at the 7-position and a 3,5-dimethylpyrazolylethyl group at the 2-position. []

5-{[(4-Methoxyphenyl)carbamoyl]amino}-(2-furan-2-yl)-8-methyl-8H-pyrrolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine

  • Compound Description: This compound stands out as the most promising candidate within its series, exhibiting significant affinity (hA3Ki = 15nM) and selectivity for adenosine receptors, particularly the A3 subtype. []
  • Relevance: While this compound features a pyrrolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine core, considered a 7-deaza analog of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core found in 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, both compounds share structural similarities. The presence of a furan-2-yl group at the 2-position in both compounds highlights their relation. They differ in their substituents at the 5 and 8 positions. []

3-Substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo [4,3-c]pyrimidines

  • Compound Description: This series of compounds represents a novel class of potent xanthine oxidase inhibitors. []
  • Relevance: These compounds share the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core with 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The presence of a phenyl group at the 7-position in both the series and the target compound further strengthens their structural relationship. The primary difference lies in the fusion pattern of the triazole ring to the pyrimidine ring and the presence of a biphenyl substituent at the 9-position in the related compounds. []

2-Substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

  • Compound Description: This group of compounds represents a novel class of potent xanthine oxidase inhibitors. []
  • Relevance: This series shares the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core with 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The presence of a phenyl group at the 7-position in both the series and the target compound further strengthens their structural relationship. The major difference lies in the presence of a biphenyl substituent at the 9-position in these related compounds. []

Properties

Product Name

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C19H18N8

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C19H18N8/c1-13-10-14(2)25(23-13)9-8-17-22-19-16-11-21-27(15-6-4-3-5-7-15)18(16)20-12-26(19)24-17/h3-7,10-12H,8-9H2,1-2H3

InChI Key

ALZZYRMLZZZFCZ-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CCC2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5)C

Canonical SMILES

CC1=CC(=NN1CCC2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.